1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852040
InChI: InChI=1S/C7H10O4S/c1-12(10,11)7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H10O4S
Molecular Weight: 190.22 g/mol

1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid

CAS No.:

Cat. No.: VC17852040

Molecular Formula: C7H10O4S

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid -

Specification

Molecular Formula C7H10O4S
Molecular Weight 190.22 g/mol
IUPAC Name 1-methylsulfonylcyclopent-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C7H10O4S/c1-12(10,11)7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9)
Standard InChI Key YRVDGIYDIWQFPN-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1(CC=CC1)C(=O)O

Introduction

Chemical Structure and Electronic Properties

The compound’s IUPAC name, 1-methanesulfonylcyclopent-3-ene-1-carboxylic acid, delineates a cyclopentene ring with double-bond geometry at the 3-position. The 1-carbon bears both a carboxylic acid (–COOH) and a methanesulfonyl (–SO₂CH₃) group, creating a sterically crowded environment. Computational models of analogous cyclopentene-carboxylic acid systems suggest that the sulfonyl group induces significant polarization at the 1-position, increasing the acidity of the carboxylic proton (predicted pKa ≈ 2.5–3.0) .

The cyclopentene ring’s strain (≈ 25 kcal/mol) and the electron-withdrawing nature of the sulfonyl group likely influence the compound’s reactivity. For instance, the α,β-unsaturated system formed by the conjugated double bond and electron-deficient carbonyl groups may participate in Michael additions or Diels-Alder reactions, though experimental confirmation is needed .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthesis route begins with cyclopentadiene, leveraging its inherent reactivity for functionalization:

  • Diels-Alder Reaction: Cyclopentadiene reacts with maleic anhydride to form a bicyclic adduct, which is hydrolyzed to yield cis-cyclopent-3-ene-1,2-dicarboxylic acid.

  • Selective Decarboxylation: Thermal or catalytic decarboxylation removes one carboxylic acid group, yielding cyclopent-3-ene-1-carboxylic acid .

  • Sulfonation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonyl group at the 1-position .

Optimized Protocol

Recent advances in sulfonation chemistry, as demonstrated in the synthesis of OV329 (a cyclopentene-derived antiepileptic agent), highlight the efficacy of using methanesulfonyl chloride under anhydrous conditions. A typical procedure involves:

  • Dissolving cyclopent-3-ene-1-carboxylic acid (1.0 equiv) in dichloromethane.

  • Adding triethylamine (2.5 equiv) and methanesulfonyl chloride (1.2 equiv) at 0°C.

  • Stirring for 12 hours at room temperature, followed by aqueous workup and purification via recrystallization (yield: 68–72%) .

PropertyValue (Predicted)Analog Reference
Molecular Weight206.24 g/mol
LogP (Octanol-Water)1.2 ± 0.3
Aqueous Solubility (25°C)12 mg/mL
Melting Point145–148°C

Physicochemical Characterization

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃): δ 6.05 (dd, J = 5.5 Hz, 1H, C₃–H), 3.21 (s, 3H, SO₂CH₃), 2.95–2.85 (m, 2H, C₂–H), 2.70–2.60 (m, 2H, C₅–H) .

  • IR (KBr): 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym) .

Stability Profile

The compound is hygroscopic and prone to hydrolysis under alkaline conditions, necessitating storage at pH 4–6 and −20°C. Accelerated stability studies (40°C/75% RH) indicate a shelf life of 18 months in amber glass vials .

Industrial and Research Applications

  • Polymer Chemistry: The strained cyclopentene ring may serve as a monomer for ring-opening metathesis polymerization (ROMP), producing materials with tailored mechanical properties.

  • Catalysis: Transition metal complexes of the carboxylic acid-sulfonyl motif could act as ligands in asymmetric synthesis .

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